
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzaldehyde group attached to a dimethoxyisoquinoline moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde typically involves the reaction of 6,7-dimethoxyisoquinoline with a suitable benzaldehyde derivative. One common method includes the use of a one-pot Knoevenagel–Michael reaction followed by NBS-induced cyclization . This process is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the scalability and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products:
Wissenschaftliche Forschungsanwendungen
4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
- 4,6,7-Trisubstituted quinazoline derivatives
Comparison: Compared to these similar compounds, 4-((6,7-Dimethoxyisoquinolin-4-yl)methyl)benzaldehyde stands out due to its unique structural features and versatile reactivity.
Eigenschaften
CAS-Nummer |
61190-21-4 |
|---|---|
Molekularformel |
C19H17NO3 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C19H17NO3/c1-22-18-8-16-11-20-10-15(17(16)9-19(18)23-2)7-13-3-5-14(12-21)6-4-13/h3-6,8-12H,7H2,1-2H3 |
InChI-Schlüssel |
ORLBAYFUCOEURK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)


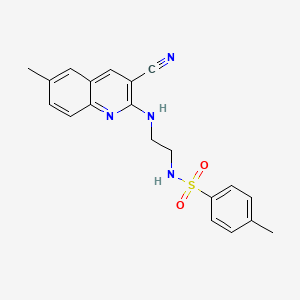
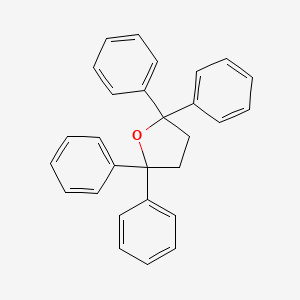
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
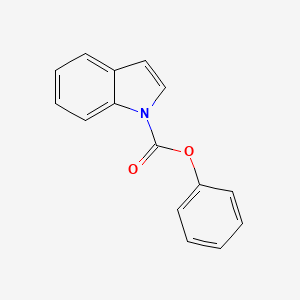
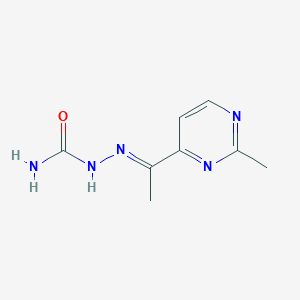

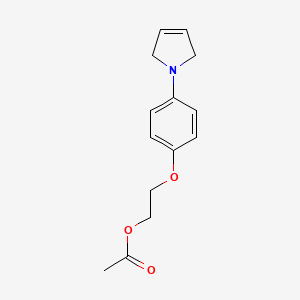
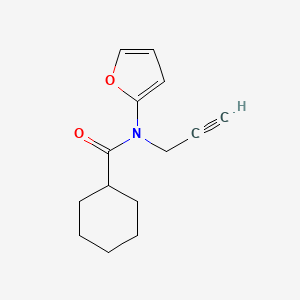
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)
![(2R,3S,5R)-5-[2-chloro-6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12898399.png)
